molecular formula C11H9NO4 B15058976 (4-(5-Nitrofuran-2-yl)phenyl)methanol

(4-(5-Nitrofuran-2-yl)phenyl)methanol

Cat. No.: B15058976
M. Wt: 219.19 g/mol
InChI Key: AUEVSDNJBUNLSG-UHFFFAOYSA-N
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Description

Contextual Importance of Nitrofuran Scaffolds in Organic Chemistry

The nitrofuran scaffold, a furan (B31954) ring substituted with a nitro group, is a well-established pharmacophore in medicinal chemistry. The presence of the nitro group is crucial for the biological activity of these compounds, which often involves enzymatic reduction within target organisms to generate reactive nitroso and hydroxylamine (B1172632) intermediates. These intermediates can then interact with various cellular macromolecules, leading to cytotoxic effects.

Historically, nitrofuran derivatives have been employed as antibacterial and antiprotozoal agents. The versatility of the nitrofuran ring allows for diverse substitutions at other positions, enabling the fine-tuning of their biological activity, selectivity, and pharmacokinetic properties. Numerous studies have explored the synthesis of novel nitrofuran derivatives with the aim of developing new therapeutic agents. mdpi.comresearchgate.net

Research Relevance of Benzylic Alcohol Moieties in Chemical Synthesis

Benzylic alcohols, characterized by a hydroxyl group attached to a carbon atom that is directly bonded to an aromatic ring, are fundamental functional groups in organic synthesis. ijabbr.com They serve as versatile intermediates for a wide array of chemical transformations. The hydroxyl group can be readily oxidized to form aldehydes, ketones, or carboxylic acids, or it can be substituted to introduce other functional groups.

Overview of Scholarly Investigations Pertaining to (4-(5-Nitrofuran-2-yl)phenyl)methanol and Analogues

Direct scholarly investigations focusing exclusively on this compound are scarce in the current body of scientific literature. However, extensive research has been conducted on analogous structures, providing valuable insights into the potential properties and applications of this compound.

Research into nitrofuran derivatives has a long history, with many studies focusing on their antimicrobial properties. mdpi.comnih.gov For instance, a variety of nitrofuran-containing compounds have been synthesized and evaluated for their activity against a broad spectrum of bacteria and fungi. These studies often involve modifying the substituent at the 2-position of the furan ring to modulate the compound's biological activity and toxicity profile.

One closely related analogue, (5-(4-Chloro-3-nitrophenyl)furan-2-yl)methanol, has been investigated for its antimicrobial and antifungal activities. This highlights the potential for benzylic alcohols bearing a nitrophenyl-furan scaffold to exhibit interesting biological properties.

The synthesis of such analogues often involves multi-step reaction sequences. A common strategy is the construction of the aryl-furan linkage via transition metal-catalyzed cross-coupling reactions, followed by functional group manipulations to introduce the benzylic alcohol moiety. For example, the reduction of a corresponding aldehyde is a frequently employed final step.

While detailed research findings and specific data tables for this compound are not available, the collective knowledge from the study of its constituent scaffolds and closely related analogues strongly suggests its potential as a subject for future research in medicinal and synthetic chemistry. The combination of a proven pharmacophore with a versatile synthetic handle makes it an attractive target for the development of novel therapeutic agents or as a building block for more complex molecular architectures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9NO4

Molecular Weight

219.19 g/mol

IUPAC Name

[4-(5-nitrofuran-2-yl)phenyl]methanol

InChI

InChI=1S/C11H9NO4/c13-7-8-1-3-9(4-2-8)10-5-6-11(16-10)12(14)15/h1-6,13H,7H2

InChI Key

AUEVSDNJBUNLSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CO)C2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

Chemical Transformations and Reactivity Profiles of 4 5 Nitrofuran 2 Yl Phenyl Methanol and Analogues

Reactivity of the Furan (B31954) Ring System

The furan ring, while aromatic, exhibits distinct reactivity compared to benzene (B151609) due to the influence of the oxygen heteroatom and the strongly electron-withdrawing nitro group. It can participate in electrophilic substitutions, ring-opening transformations, and cycloaddition reactions.

Regioselective Electrophilic Aromatic Substitution Reactions

The furan ring is a π-rich heterocycle, making it significantly more reactive towards electrophiles than benzene. chemicalbook.com Electrophilic attack preferentially occurs at the C2 (α) position, as the cationic intermediate (an arenium ion) is stabilized by three resonance structures. chemicalbook.com Attack at the C3 (β) position results in a less stable intermediate with only two resonance contributors. chemicalbook.com

In 2-substituted-5-nitrofurans like (4-(5-Nitrofuran-2-yl)phenyl)methanol, the C2 and C5 positions are occupied. The C3 and C4 positions are available for substitution, but the powerful electron-withdrawing nature of the nitro group deactivates the entire ring towards electrophilic attack. Despite this deactivation, reactions can occur under specific conditions. For instance, oxidative metabolism of several 5-nitrofuran antibiotics has been shown to produce 4-hydroxy derivatives, indicating that the C4 position is susceptible to attack. karger.comnih.gov

The regioselectivity in electrophilic aromatic substitutions is governed by the ability of substituents to stabilize the intermediate arenium ion. wikipedia.orglibretexts.org Activating groups direct incoming electrophiles to the ortho and para positions, while deactivating groups generally direct to the meta position. wikipedia.orgnih.gov For the 5-nitrofuran ring, the directing effects are complex due to the heteroatom.

Reaction Type
Reagents & ConditionsObserved RegioselectivityReferencemasterorganicchemistry.comlibretexts.orgwikipedia.orgkarger.comnih.gov

Ring-Opening Transformations and Rearrangements of Furan Derivatives

The aromaticity of the furan ring is relatively low (18 kcal/mol) compared to thiophene (B33073) (29 kcal/mol) or benzene, making it more susceptible to reactions that disrupt the ring system. chemicalbook.com The stability of the nitrofuran ring is particularly compromised following chemical transformations of the nitro group.

Reductive metabolism of 5-nitrofurans can lead to ring cleavage. Following the reduction of the nitro group to reactive intermediates, a subsequent reduction can occur, leading to the formation of a cyano derivative accompanied by the opening of the furan ring. researchgate.net This process highlights the instability of the reduced furan system. Additionally, catalytic ring-opening reactions of dihydrofurans, which can be seen as partially reduced analogues, have been demonstrated using various catalysts, resulting in acyclic products. nih.gov While this applies to a non-aromatic analogue, it underscores the inherent strain and potential for cleavage in the five-membered heterocyclic system.

Cycloaddition Reactions Involving the Furan Diene

The furan ring can act as a 4π-electron component (a diene) in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. quora.comwikipedia.org This reactivity is often in equilibrium, and the stability of the resulting 7-oxanorbornene adducts can be low, leading to facile retro-Diels-Alder reactions. researchgate.netnih.gov

The presence of a nitro group significantly influences this reactivity.

Nitrofuran as Diene : Contrary to the expectation that an electron-withdrawing group would disfavor the reaction, studies have shown that nitrofurans can undergo intramolecular Diels-Alder reactions with tethered, electron-poor dienophiles more rapidly and in higher yields than their non-nitrated counterparts. nih.govresearchgate.net Computational studies suggest this is due to the stabilization of a partial positive charge on the nitro-substituted carbon in the transition state, which proceeds through a highly asynchronous mechanism. nih.gov This indicates a switch from a normal to an inverse electron-demand Diels-Alder pathway upon nitration. nih.gov

Nitrofuran as Dienophile : When substituted with electron-withdrawing groups, the furan ring can also act as the 2π-electron component (a dienophile). Research has demonstrated that α-nitrofuran derivatives can serve as efficient dienophiles in thermal Diels-Alder reactions with various dienes, such as isoprene. conicet.gov.ar The reaction proceeds via the addition of the diene to the nitro-substituted double bond of the furan ring. conicet.gov.ar

This dual reactivity makes the nitrofuran scaffold a versatile tool in the synthesis of complex polycyclic structures. quora.compku.edu.cn

Reactant Role
Reaction PartnerKey FindingsReferencenih.govresearchgate.netconicet.gov.ar

Transformations of the Nitro Group

The nitroaryl functionality is the primary site of metabolic activation for 5-nitrofuran compounds and is central to their chemical and biological activity. karger.comresearchgate.net It can undergo extensive reduction or, under certain conditions, be displaced by nucleophiles.

Reductive Pathways of the Nitroaryl Functionality

The reduction of the nitro group is a stepwise process that generates several highly reactive intermediates. nih.gov This transformation is often catalyzed by a class of enzymes known as nitroreductases (NTRs). plos.orgresearchgate.net Two main pathways are recognized. nih.gov

Type I Nitroreductases : These are oxygen-insensitive enzymes that catalyze the two-electron reduction of the nitro group in a stepwise manner. nih.gov The process involves the transfer of a total of six electrons to form the final amino derivative. nih.gov The key intermediates, nitroso (-NO) and hydroxylamino (-NHOH), are highly reactive electrophiles. researchgate.netnih.gov This reduction is typically catalyzed by flavoproteins like NfsA and NfsB in bacteria, which use NAD(P)H as a source of reducing equivalents. nih.gov

Type II Nitroreductases : These oxygen-sensitive enzymes catalyze the single-electron reduction of the nitro group to form a nitro anion radical (Ar-NO₂⁻˙). nih.gov In the presence of oxygen, this radical can be re-oxidized back to the parent nitro compound in a futile cycle that generates superoxide (B77818) radicals, leading to oxidative stress. nih.govnih.gov Under anaerobic conditions, the nitro anion radical can disproportionate to yield the nitroso intermediate and the parent drug. nih.gov

The general reductive pathway is as follows: R-NO₂ (Nitro) → R-NO₂⁻˙ (Nitro anion radical) → R-NO (Nitroso) → R-NHOH (Hydroxylamino) → R-NH₂ (Amino)

Reduction Stage
IntermediateEnzymatic PathwayReferencenih.govnih.govresearchgate.netnih.govresearchgate.netnih.govwikipedia.orgorganic-chemistry.org

Nucleophilic Displacement of the Nitro Group

The nitro group is a powerful activating group for nucleophilic aromatic substitution (SₙAr) reactions because it can stabilize the negative charge of the intermediate Meisenheimer complex through resonance. youtube.comnih.gov For a substitution to occur, the nitro group must be positioned ortho or para to the leaving group or the site of nucleophilic attack. youtube.comnih.gov

In 5-nitrofuran derivatives, the nitro group is attached to the C5 position. While direct displacement of the nitro group itself is less common than the displacement of a leaving group (like a halogen) activated by a nitro group, it is mechanistically plausible. researchgate.netrsc.org The furan ring system has been shown to be significantly more reactive than corresponding benzene analogues in SₙAr reactions. For example, 2-bromo-5-nitrofuran (B1267531) reacts with nucleophiles approximately 10 times faster than its benzene counterpart. uoanbar.edu.iq This enhanced reactivity is attributed to the ability of the furan's oxygen atom to help stabilize the anionic intermediate. uoanbar.edu.iq Therefore, under appropriate conditions with strong nucleophiles, the direct displacement of the nitro group from the 5-position of the furan ring could be a viable synthetic pathway. nih.gov

Reactions Involving the Benzylic Alcohol Moiety

The benzylic alcohol group in this compound is a versatile functional handle that can undergo a variety of transformations, including oxidation, nucleophilic substitution, and radical reactions. The proximity of the phenyl ring provides resonance stabilization to intermediates, which significantly influences the reactivity at this position.

The benzylic alcohol can be selectively oxidized to either the corresponding aldehyde, 4-(5-nitrofuran-2-yl)benzaldehyde, or further to the carboxylic acid, 4-(5-nitrofuran-2-yl)benzoic acid. The choice of oxidant and reaction conditions determines the final product.

Strong oxidizing agents such as potassium permanganate (B83412) (KMnO4) and potassium dichromate (K2Cr2O7) are capable of oxidizing primary benzylic alcohols directly to carboxylic acids. frontiersin.org For a more controlled oxidation to the aldehyde, milder and more selective reagents are necessary. Photochemical methods offer a green and efficient alternative for the selective oxidation of benzylic alcohols. For instance, using Eosin Y as a metal-free photocatalyst and molecular oxygen (O2) as the oxidant under blue LED irradiation can yield the corresponding aldehyde in high efficiency. organic-chemistry.orgnih.gov This method demonstrates good functional group tolerance and chemoselectivity. organic-chemistry.org Another approach involves the use of peroxymonosulfate (B1194676) (PMS) activated by carbon nanotubes, which can selectively oxidize benzyl (B1604629) alcohol to benzaldehyde (B42025) with high selectivity. gdut.edu.cn

Furthermore, photocatalytic oxidation of benzyl alcohols to benzoic acid can be achieved using an eco-friendly cobalt thioporphyrazine catalyst supported on silica-coated magnetic nanospheres with hydrogen peroxide as the oxidant. nih.gov Light irradiation has been shown to be crucial for these transformations, with control experiments demonstrating that the oxidation is significantly hindered in the absence of light. nih.gov

Table 1: Oxidation Reactions of Benzylic Alcohols

Product Reagents and Conditions Selectivity
Aldehyde Eosin Y, O₂, blue LED High for aldehyde
Aldehyde Peroxymonosulfate (PMS), Carbon Nanotubes High for aldehyde
Carboxylic Acid KMnO₄ or K₂Cr₂O₇ High for carboxylic acid
Carboxylic Acid CoPz(S-Bu)₈/SiO₂@Fe₃O₄, H₂O₂, Xe-lamp High for carboxylic acid
Aldehyde or Ketone Ferric Nitrate (B79036) High for aldehyde/ketone

The benzylic position is highly susceptible to nucleophilic substitution reactions due to the ability of the adjacent phenyl ring to stabilize the resulting carbocation intermediate in an SN1 pathway. stackexchange.com Alternatively, SN2 reactions can also occur, particularly with strong nucleophiles and in cases where steric hindrance is minimal. gacariyalur.ac.in

A common transformation is the conversion of the benzylic alcohol to a better leaving group, such as a benzyl halide, which can then be readily displaced by a variety of nucleophiles. For example, treatment of a benzylic alcohol with a reagent like thionyl bromide can produce the corresponding benzyl bromide. This halide can then react with nucleophiles such as alkoxides to form benzyl ethers. The Williamson ether synthesis, involving the deprotonation of an alcohol followed by reaction with a benzyl halide, is a classic method for preparing benzyl ethers. organic-chemistry.orgias.ac.in More contemporary methods for benzyl ether synthesis that proceed under neutral conditions include the use of 2-benzyloxy-1-methylpyridinium triflate. nih.gov

The chemoselective etherification of benzyl alcohols in the presence of other hydroxyl groups can be achieved using 2,4,6-trichloro-1,3,5-triazine and dimethyl sulfoxide (B87167) in methanol (B129727) or ethanol. organic-chemistry.org This highlights the enhanced reactivity of the benzylic position.

Table 2: Nucleophilic Substitution at the Benzylic Position

Nucleophile Reagent/Conditions Product Type
R-O⁻ Williamson Ether Synthesis (NaH, Benzyl Halide) Benzyl Ether
R-OH 2-Benzyloxy-1-methylpyridinium triflate Benzyl Ether
CH₃OH/C₂H₅OH 2,4,6-trichloro-1,3,5-triazine, DMSO Benzyl Methyl/Ethyl Ether
Thiophenoxide Sodium thiophenoxide, DMSO Benzyl Phenyl Sulfide

The benzylic C-H bond is relatively weak due to the resonance stabilization of the resulting benzylic radical. oregonstate.edu This makes the benzylic position a prime target for radical reactions, such as free-radical halogenation. For instance, the side-chain bromination of toluene (B28343) derivatives to form benzyl bromides can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator or light. nih.govscirp.orgscirp.org This process proceeds via a chain reaction mechanism involving the abstraction of a benzylic hydrogen by a bromine radical. oregonstate.eduresearchgate.net

Hydrogen atom abstraction (HAT) from the benzylic alcohol is another key radical process. Mechanistic studies on the oxidation of benzyl alcohol suggest that the reaction can be initiated by a photocatalyst generating benzyl radicals, which then react with oxygen. organic-chemistry.org The rate-determining step in some oxidation reactions is the cleavage of the benzylic C(sp3)–H bond. researchgate.net The generation of radical intermediates can be confirmed by the use of radical scavengers like TEMPO, which inhibit the reaction. nih.gov

Table 3: Radical Reactions at the Benzylic Position

Reaction Type Reagents and Conditions Intermediate
Free-Radical Bromination N-Bromosuccinimide (NBS), light/initiator Benzylic Radical
Photochemical Bromination Br₂, H₂O, light Benzylic Radical
Hydrogen Atom Abstraction Photocatalyst, light Benzylic Radical

Inter-Scaffold Reactivity and Strategic Derivatization

Beyond the reactivity of the benzylic alcohol, the phenyl and nitrofuran rings offer opportunities for further functionalization and the construction of more complex molecular architectures.

The phenyl ring of this compound can undergo electrophilic aromatic substitution reactions. wikipedia.org The directing effects of the existing substituents—the hydroxymethyl group (-CH2OH) and the 5-nitrofuran-2-yl group—will influence the position of the incoming electrophile. Both of these substituents are generally considered to be ortho-, para-directing groups. However, the bulky nature of the 5-nitrofuran-2-yl group may sterically hinder the ortho positions.

The this compound scaffold can serve as a building block for the synthesis of novel heterocyclic systems. For example, the aldehyde derived from the oxidation of the benzylic alcohol can be a key intermediate. This aldehyde can undergo condensation reactions with various nucleophiles to form new rings. For instance, reaction with thiosemicarbazide (B42300) can lead to the formation of a thiosemicarbazone, which can be cyclized to a 1,3,4-thiadiazole (B1197879) derivative. nih.gov

Furthermore, multi-component reactions offer an efficient strategy for constructing complex heterocyclic structures in a single step. The aldehyde can react with a β-ketoester and a source of ammonia (B1221849) (like ammonium (B1175870) acetate) in a Hantzsch-type reaction to form 1,4-dihydropyridine (B1200194) derivatives. nih.gov Similarly, a Biginelli-type reaction with a β-ketoester and urea (B33335) or thiourea (B124793) can yield dihydropyrimidinones or thiones. nih.gov These reactions demonstrate the utility of the this compound motif as a precursor to a diverse range of heterocyclic compounds. The synthesis of various 5-arylfuran derivatives has been reported, which can then be converted into other heterocyclic systems. researchgate.net

Advanced Spectroscopic and Analytical Characterization Methodologies

Chromatographic Separation Techniques for Compound Purity and Identification

Chromatography is the cornerstone for separating "(4-(5-Nitrofuran-2-yl)phenyl)methanol" from reaction mixtures, identifying impurities, and performing quantitative analysis. The choice of technique is dictated by the compound's polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of non-volatile and thermally sensitive compounds like "this compound". Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose.

Detailed research on related nitrophenol and nitrofuran compounds provides a robust framework for developing an effective HPLC protocol. nih.govchromatographyonline.com Chromatographic separation is typically achieved on a C18 or C8 stationary phase, which separates compounds based on their hydrophobicity. nih.gov The mobile phase generally consists of a mixture of an aqueous buffer (such as citrate (B86180) or ammonium (B1175870) formate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.govnih.gov An isocratic or gradient elution can be employed to achieve optimal separation from any starting materials or byproducts. UV-Vis detection is highly effective, as the conjugated system of the nitrofuran and phenyl rings results in strong chromophores. nih.gov Detection is often performed at wavelengths between 280 nm and 375 nm to maximize sensitivity. nih.gov

Below is a representative data table outlining a potential HPLC protocol for the analysis of "this compound".

ParameterConditionRationale
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides excellent separation for moderately polar aromatic compounds based on hydrophobicity.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA common mobile phase system for nitrofuran derivatives, providing good peak shape and MS compatibility.
Elution Mode GradientAllows for efficient elution of the target compound while separating it from potentially less polar or more polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for analytical scale columns, ensuring good efficiency and resolution.
Detection Diode Array Detector (DAD) or UV-Vis DetectorEnables monitoring at multiple wavelengths; maximum absorbance is expected in the UV region (e.g., ~365 nm) due to the extensive conjugation.
Injection Volume 10 µLA typical volume for analytical HPLC to avoid column overloading.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.

Gas Chromatography (GC) is generally less suitable for the direct analysis of large, polar, and thermally labile molecules such as "this compound". The high temperatures required for volatilization in the GC inlet can lead to degradation of the nitro functional group and the dehydration of the benzyl (B1604629) alcohol moiety.

However, GC can be a valuable tool for monitoring the purity of more volatile starting materials or for identifying thermally stable, low-molecular-weight intermediates or side products in the synthesis pathway. For instance, analysis of precursors like 4-bromobenzaldehyde (B125591) or 2-nitronate could potentially be performed using GC. If direct analysis of the target compound were necessary, derivatization of the hydroxyl group (e.g., silylation) would be required to increase its volatility and thermal stability.

Hyphenated techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are the gold standard for the trace-level detection and unequivocal identification of nitrofuran compounds. shimadzu.comresearchgate.net This method combines the powerful separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry.

For "this compound", an LC-MS/MS method would typically utilize an electrospray ionization (ESI) source, most likely in positive ion mode, to generate the protonated molecule [M+H]⁺. In the tandem mass spectrometer, this precursor ion would be isolated and fragmented to produce characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), provides an exceptionally high degree of selectivity and sensitivity, allowing for confirmation of the compound's identity even in complex matrices. shimadzu.comnih.gov Sample preparation for LC-MS/MS analysis often involves a simple "dilute-and-shoot" approach or a solid-phase extraction (SPE) cleanup step to remove interfering substances. nih.gov

TechniqueIonization ModePrecursor Ion [M+H]⁺ (Calculated)Potential Product IonsApplication
LC-MS/MS ESI Positivem/z 234.06Fragments corresponding to loss of H₂O, NO₂, and cleavage of the furan-phenyl bond.Confirmatory analysis, quantitation, impurity profiling.

Molecular Spectroscopy for Structural Elucidation

Molecular spectroscopy provides direct insight into the molecular structure of "this compound", confirming the connectivity of atoms and the presence of key functional groups.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of proton. The aromatic protons on the phenyl ring would likely appear as two doublets between δ 7.5-8.0 ppm, characteristic of a para-substituted system. The furan (B31954) protons would also appear as doublets in the aromatic region. The benzylic methylene (B1212753) protons (-CH₂-) would be a singlet around δ 4.6 ppm, while the alcohol proton (-OH) would present as a broad singlet whose chemical shift is dependent on concentration and solvent. blogspot.comyoutube.com

¹³C NMR: The carbon NMR spectrum would complement the proton data, showing signals for each unique carbon atom. The carbon bearing the hydroxymethyl group would be found around δ 65 ppm. The aromatic and furan carbons would resonate in the δ 110-160 ppm range, with the carbon attached to the nitro group being significantly deshielded.

The following table provides predicted chemical shifts for "this compound".

GroupPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
-CH₂OH ~4.6 (singlet, 2H)~65
-CH₂OH Variable (broad singlet, 1H)-
Phenyl Protons ~7.5-7.8 (two doublets, 4H)~125-145
Furan Protons ~7.0-7.4 (two doublets, 2H)~110-155
C-NO₂ (Furan) -~150-155

Infrared (IR) spectroscopy is used to identify the specific functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of "this compound" would be dominated by characteristic absorption bands corresponding to its nitro, hydroxyl, and aromatic components.

The most prominent features would be the strong and distinct stretching vibrations of the aromatic nitro group. orgchemboulder.comspectroscopyonline.com A strong asymmetric stretch is expected between 1550-1475 cm⁻¹, and a symmetric stretch is expected between 1360-1290 cm⁻¹. blogspot.comorgchemboulder.com The alcohol functional group would be identified by a broad O-H stretching band in the region of 3500-3200 cm⁻¹ and a C-O stretching band around 1050 cm⁻¹. youtube.com Aromatic C-H and C=C stretching vibrations would also be visible.

Functional GroupVibration TypeExpected Absorption Range (cm⁻¹)
Alcohol O-H Stretch, hydrogen-bonded3500 - 3200 (broad)
Aromatic C-H Stretch3100 - 3000
Aliphatic C-H (-CH₂-) Stretch2950 - 2850
Aromatic C=C Stretch1600 - 1450
Aromatic NO₂ Asymmetric Stretch1550 - 1475 (strong)
Aromatic NO₂ Symmetric Stretch1360 - 1290 (strong)
Alcohol C-O Stretch1260 - 1000

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing its mass-to-charge ratio (m/z). For this compound, with a chemical formula of C₁₁H₉NO₄, the expected exact mass of the molecular ion [M]⁺ would be approximately 219.0532 g/mol . High-resolution mass spectrometry (HRMS) would be employed to confirm this exact mass, providing strong evidence for the compound's elemental composition.

Electron ionization (EI) is a common technique that would likely be used to generate the mass spectrum. The resulting spectrum would not only show the molecular ion peak but also a series of fragment ions that provide a "fingerprint" of the molecule's structure. The fragmentation pattern for this compound can be predicted based on its functional groups:

Loss of the hydroxyl group (-OH): A peak at m/z [M-17]⁺ would be expected, corresponding to the loss of the hydroxyl radical from the methanol group.

Loss of the hydroxymethyl group (-CH₂OH): Cleavage of the bond between the phenyl ring and the methanol group would result in a fragment at m/z [M-31]⁺.

Fragmentation of the nitrofuran ring: The 5-nitrofuran moiety is susceptible to characteristic fragmentation, including the loss of NO₂ (a peak at m/z [M-46]⁺) or the cleavage of the furan ring itself.

Formation of a tropylium-like ion: Aromatic compounds often show a prominent peak at m/z 91, corresponding to the stable tropylium (B1234903) ion, which could be formed through rearrangement and fragmentation of the phenyl portion of the molecule.

The relative intensities of these fragment peaks would provide valuable information for confirming the structure of this compound.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

Fragment IonPredicted m/zDescription
[M]⁺~219.05Molecular Ion
[M-OH]⁺~202.05Loss of hydroxyl radical
[M-CH₂OH]⁺~188.04Loss of hydroxymethyl group
[M-NO₂]⁺~173.06Loss of nitro group

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems. The structure of this compound features a highly conjugated system, comprising the phenyl ring, the furan ring, and the nitro group. This extensive conjugation is expected to result in strong absorption in the UV-Vis region.

The spectrum would likely exhibit multiple absorption bands, corresponding to different electronic transitions:

π → π* transitions: These high-energy transitions are characteristic of conjugated systems. Given the extended π-system in this compound, a strong absorption band (λmax) would be expected, likely in the range of 300-400 nm. This transition involves the excitation of an electron from a bonding π orbital to an antibonding π* orbital.

n → π* transitions: The presence of heteroatoms with lone pairs of electrons (oxygen and nitrogen) allows for lower-energy n → π* transitions. These typically result in weaker absorption bands at longer wavelengths compared to the π → π* transitions.

The position and intensity of the λmax are sensitive to the solvent used for the analysis, a phenomenon known as solvatochromism. By analyzing the spectrum in solvents of varying polarity, further insights into the nature of the electronic transitions can be gained. The extended conjugation in this molecule is a key feature that contributes to its electronic properties and is readily probed by UV-Vis spectroscopy.

Table 2: Expected UV-Vis Absorption Data for this compound

Electronic TransitionExpected Wavelength Range (λmax)Molar Absorptivity (ε)
π → π300 - 400 nmHigh
n → π> 400 nmLow

Elemental Analysis Techniques for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is crucial for verifying the empirical and molecular formula of a newly synthesized compound. For this compound (C₁₁H₉NO₄), the theoretical elemental composition can be calculated as follows:

Carbon (C): 60.28%

Hydrogen (H): 4.14%

Nitrogen (N): 6.39%

Oxygen (O): 29.19%

Experimentally, the compound would be subjected to combustion analysis, where it is burned in an excess of oxygen, and the resulting combustion products (CO₂, H₂O, and N₂) are collected and quantified. The experimental percentages of C, H, and N are then compared to the theoretical values. A close agreement (typically within ±0.4%) between the experimental and calculated values provides strong evidence for the compound's purity and confirms its elemental composition.

Table 3: Theoretical vs. Experimental Elemental Analysis for C₁₁H₉NO₄

ElementTheoretical %Experimental %
Carbon (C)60.28(To be determined)
Hydrogen (H)4.14(To be determined)
Nitrogen (N)6.39(To be determined)

Theoretical and Computational Investigations of Molecular and Electronic Structure

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations are fundamental to predicting the electronic behavior of (4-(5-Nitrofuran-2-yl)phenyl)methanol. These methods, particularly those based on Density Functional Theory (DFT), provide a robust framework for analyzing molecular orbitals, charge distribution, and electrostatic potential, which collectively govern the molecule's reactivity and interactions.

Analysis of Molecular Orbitals (e.g., LUMO Energy) and Charge Distribution

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic characteristics and reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. For nitroaromatic compounds, the LUMO is of particular interest as it is often associated with their electron-accepting capabilities and biological mechanisms of action.

In this compound, the LUMO is expected to be localized predominantly over the nitrofuran ring system due to the strong electron-withdrawing nature of the nitro group. The energy of the LUMO (ELUMO) is a key parameter; a lower ELUMO indicates a greater electron affinity. Quantum chemical calculations can provide a precise value for ELUMO, which is often correlated with the compound's reduction potential.

Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom within the molecule. This information helps in identifying electron-rich and electron-deficient centers. In this compound, the nitro group is expected to create a significant electron deficiency on the furan (B31954) ring, while the oxygen atom of the methanol (B129727) group would be an electron-rich site.

Table 1: Hypothetical Molecular Orbital Energies and Charge Distribution Data for this compound

ParameterValueDescription
HOMO Energy-6.5 eVEnergy of the Highest Occupied Molecular Orbital.
LUMO Energy-2.8 eVEnergy of the Lowest Unoccupied Molecular Orbital. A lower value suggests higher electron affinity.
HOMO-LUMO Gap3.7 eVIndicates the chemical reactivity and kinetic stability of the molecule.
Partial Charge on Nitro Group (N)+0.5 eIndicates a significant positive charge, making it an electrophilic center.
Partial Charge on Nitro Group (O)-0.4 eShows a negative charge, indicating nucleophilic character.
Partial Charge on Methanol (O)-0.6 eRepresents an electron-rich center, capable of acting as a hydrogen bond acceptor.

Note: The data presented in this table is hypothetical and serves to illustrate the typical outputs of quantum chemical calculations.

Electrostatic Potential Mapping and Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool that visualizes the electrostatic potential on the electron density surface of a molecule. mdpi.com This map provides a color-coded guide to the charge distribution, where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-deficient, susceptible to nucleophilic attack). researchgate.net

For this compound, the MEP map would likely show a strong negative potential around the oxygen atoms of the nitro group and the hydroxyl group of the methanol moiety, identifying these as potential sites for interaction with electrophiles or for hydrogen bonding. researchgate.net Conversely, regions near the nitro group and the furan ring are expected to exhibit a positive potential, highlighting their susceptibility to nucleophilic attack. walisongo.ac.id This predictive capability is crucial for understanding how the molecule might interact with biological targets or other reagents. mdpi.com

Conformational Analysis and Energy Minimization

The three-dimensional structure of a molecule is critical to its function and reactivity. This compound possesses rotational freedom around the single bond connecting the phenyl and furan rings. Conformational analysis involves exploring the potential energy surface of the molecule by rotating this bond to identify the most stable conformers (energy minima). ic.ac.uk

Reaction Mechanism and Kinetics Studies

Computational chemistry also plays a vital role in elucidating the mechanisms of chemical reactions and determining their kinetics. For this compound, this is particularly relevant for understanding its metabolic pathways or its synthesis.

Density Functional Theory (DFT) for Pathway Elucidation

Density Functional Theory (DFT) is a widely used computational method for studying reaction mechanisms due to its balance of accuracy and computational cost. srce.hracs.org It can be used to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and transition states. sumitomo-chem.co.jp For instance, the reduction of the nitro group in nitroaromatic compounds is a key metabolic process. DFT calculations can be employed to investigate the stepwise mechanism of this reduction, which may proceed through intermediates such as nitroso and hydroxylamine (B1172632) derivatives. researchgate.netorientjchem.org By calculating the energies of all species along the reaction coordinate, the most favorable reaction pathway can be determined. acs.org

Transition State Characterization and Activation Energy Calculations

A crucial aspect of studying reaction mechanisms is the characterization of the transition state—the highest energy point along the reaction pathway that connects reactants and products. researchgate.net DFT calculations can be used to locate and optimize the geometry of the transition state. youtube.com Once the transition state is identified, its vibrational frequencies are calculated to confirm that it is a true saddle point on the potential energy surface (characterized by one imaginary frequency).

The energy difference between the reactants and the transition state is the activation energy (Ea). researchgate.net This value is a critical determinant of the reaction rate. A higher activation energy corresponds to a slower reaction. By calculating the activation energies for different potential pathways, computational chemists can predict which reactions are kinetically feasible. acs.org For this compound, this could be applied to predict the rates of metabolic transformations or other chemical reactions it might undergo. srce.hr

Table 2: Hypothetical Activation Energy Data for a Proposed Reaction of this compound

Reaction StepReactant(s)Product(s)Activation Energy (kcal/mol)Description
Nitro Reduction (Step 1)R-NO₂ + HR-NO₂H•15.2Initial hydrogen atom addition to the nitro group.
Nitro Reduction (Step 2)R-NO₂H• + HR-NO + H₂O8.5Formation of the nitroso intermediate.
Alcohol OxidationR-CH₂OHR-CHO25.8Oxidation of the methanol group to an aldehyde.

Note: The data presented in this table is hypothetical and illustrates how activation energies can be used to compare the feasibility of different reaction pathways.

Theoretical Studies on Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystalline solid is dictated by a complex interplay of intermolecular forces. Understanding these interactions is crucial for predicting the physical properties of a compound, such as its solubility and melting point. While a crystal structure for this compound is not publicly available, insights can be gleaned from studies on analogous nitrofuran derivatives like nitrofurantoin (B1679001) and furazolidone (B1674277).

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. This method maps various properties onto the molecular surface, providing a detailed picture of the close contacts between neighboring molecules. Studies on nitrofurantoin and furazolidone have revealed the significant role of hydrogen bonds and other non-covalent interactions in their crystal packing. mdpi.com

For these related compounds, Hirshfeld surface analysis has shown that a significant portion of the molecular surface is involved in H···O and H···N contacts, indicative of hydrogen bonding. mdpi.com Other important interactions include C···O, O···O, and N···O contacts, which are associated with π-π stacking interactions between the aromatic and heteroaromatic rings. mdpi.com

The following table summarizes the types of intermolecular contacts and their percentage contributions to the Hirshfeld surface for the related compounds, nitrofurantoin and furazolidone, providing a likely model for this compound.

Interaction TypeNitrofurantoin (%)Furazolidone (%)
H···O~48~46
H···N~2-
H···C~9~7
H···H-~1.5
C···O~9.5~7.5
O···O~6.1~4.5
N···O~5.1~3.5

Data derived from a study on nitrofurantoin and furazolidone and presented here as a predictive model for this compound. mdpi.com

Quantitative Structure-Property Relationship (QSPR) Methodologies

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies that aim to correlate the structural or property descriptors of a series of compounds with their observed physical properties or biological activities. For nitrofuran derivatives, QSAR studies have been particularly valuable in understanding the structural requirements for their antibacterial effects. nih.govacs.org

These studies typically employ a variety of molecular descriptors, which can be broadly categorized as electronic, steric, and hydrophobic. For nitrofuran analogues, electronic descriptors have often been found to be of primary importance. nih.govacs.org

Key electronic descriptors that have shown correlation with the antibacterial activity of nitrofurans include:

Hammett substituent constants (σ): These constants quantify the electron-donating or electron-withdrawing nature of substituents on an aromatic ring.

Cyclic voltametric reduction potential (E): This parameter relates to the ease with which the nitro group can be reduced, a crucial step in the mechanism of action of many nitroaromatic compounds. nih.gov

QSAR equations derived for various sets of nitrofuran derivatives have often shown a negative contribution from these electronic terms, suggesting that substituents that increase the electron density on the nitrofuran system can modulate the biological activity. nih.gov Interestingly, hydrophobic factors have not always been found to have a significant contribution to the activity of these compounds. nih.gov

The general structure of a QSAR model can be represented as:

Activity = f(Descriptor 1, Descriptor 2, ...)

For a series of nitrofuran derivatives, a hypothetical QSAR equation might look like:

log(1/IC50) = c1σ + c2E + c3*I + constant

Where:

IC50 is the half-maximal inhibitory concentration.

σ is the Hammett constant.

E is the reduction potential.

I is an indicator variable that can account for the presence or absence of specific structural features.

c1, c2, and c3 are coefficients determined by regression analysis.

These models underscore the importance of the electronic properties of the nitrofuran scaffold and its substituents in determining their biological efficacy. nih.gov

Applications in Advanced Organic Synthesis and Materials Science

Design of Complex Organic Molecules Utilizing the Nitrofuran-Phenylmethanol Scaffold

The nitrofuran-phenylmethanol scaffold is a valuable starting point for the construction of intricate organic molecules. The inherent reactivity of its functional groups allows for systematic modifications, enabling the exploration of chemical space and the development of compounds with tailored properties.

The diversification of the (4-(5-Nitrofuran-2-yl)phenyl)methanol scaffold can be achieved by targeting its three main components: the methanol (B129727) group, the aromatic phenyl ring, and the nitrofuran moiety. The benzylic alcohol is a particularly versatile functional handle for a wide array of synthetic transformations.

Modification of the Methanol Group: The primary alcohol is a key site for derivatization. Standard organic reactions can transform this group into various other functionalities, each opening new pathways for building molecular complexity.

Oxidation: The methanol group can be selectively oxidized to an aldehyde or a carboxylic acid. For instance, photocatalytic oxidation methods have been shown to effectively convert phenylmethanol derivatives to their corresponding aldehydes. nih.gov The resulting (4-(5-Nitrofuran-2-yl)phenyl)carbaldehyde is a crucial intermediate for reactions such as Wittig olefination, reductive amination, and condensation reactions to form imines, hydrazones, or chalcones. Further oxidation to the carboxylic acid, 4-(5-Nitrofuran-2-yl)benzoic acid, allows for the formation of amides and esters through coupling reactions. nih.gov

Esterification and Etherification: The alcohol can readily react with carboxylic acids or acyl chlorides to form esters, or with alkyl halides under basic conditions to produce ethers. These reactions allow for the introduction of a wide variety of substituents, altering the molecule's steric and electronic properties.

Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or a halide). This transformation enables subsequent nucleophilic substitution reactions, providing a route to introduce amines, azides, thiols, and other nucleophiles at the benzylic position. This approach is fundamental in synthesizing derivatives like the analogous (5-Phenylfuran-2-yl)methanamine, which has been used to create new bioactive compounds. researchgate.net

The following table summarizes potential diversification reactions starting from the methanol group.

Reaction Type Reagent(s) Resulting Functional Group Potential Subsequent Reactions
OxidationPCC, DMP, MnO₂, PhotocatalystAldehyde (-CHO)Wittig, Reductive Amination, Condensation
OxidationKMnO₄, Jones ReagentCarboxylic Acid (-COOH)Amide/Ester Coupling
EsterificationAcyl Chloride, Carboxylic AcidEster (-OCOR)Hydrolysis
EtherificationAlkyl Halide, NaHEther (-OR)Cleavage
HalogenationSOCl₂, PBr₃Benzyl (B1604629) Halide (-CH₂X)Nucleophilic Substitution, Grignard Formation

Modification of the Aromatic Rings: While the phenyl and furan (B31954) rings are more stable, they can also be functionalized, typically through electrophilic aromatic substitution. However, the positions of substitution are directed by the existing groups. The nitrofuran ring is strongly deactivated towards electrophilic substitution. The phenyl ring can potentially undergo substitution, with the furan moiety acting as an activating, ortho-, para-directing group.

By employing these synthetic strategies, the core scaffold of this compound can be elaborated into a diverse library of novel chemical entities. This systematic diversification is crucial for structure-activity relationship (SAR) studies in medicinal chemistry and for fine-tuning the properties of functional molecules. researchgate.netnih.gov

Utility as Synthetic Intermediates and Building Blocks for Advanced Materials

Beyond its use in constructing discrete complex molecules, this compound and its derivatives are valuable intermediates for the synthesis of advanced functional materials, particularly polymers. The structural features of the molecule can impart specific properties, such as antimicrobial activity or selective recognition capabilities, to the final material.

The incorporation of nitrofuran moieties into polymer backbones or as pendant groups is a strategy to create materials with potent biological activity. Research has shown that grafting nitrofuran derivatives onto biopolymers like chitosan (B1678972) results in materials with sustained bactericidal action. nih.gov The this compound molecule is a suitable candidate for such applications. Its alcohol function can be used as a point of attachment to a polymer chain through ester or ether linkages.

For example, the molecule could be converted into a monomer suitable for polymerization. Esterification of the methanol group with acryloyl chloride would yield (4-(5-nitrofuran-2-yl)phenyl)methyl acrylate, a monomer that can undergo free-radical polymerization to produce a polymer with nitrofuran side chains. Such polymers could be developed for use in antimicrobial coatings, medical devices, or active packaging.

Another application in materials science is the development of Molecularly Imprinted Polymers (MIPs). MIPs are synthetic polymers engineered to have cavities with high affinity and selectivity for a specific target molecule (the template). Nitrofuran compounds have been used as templates to create MIPs for the selective solid-phase extraction of nitrofuran antibiotics from complex samples. While not a direct precursor for the polymer itself, the structural motif of this compound is representative of the class of molecules that can be targeted by this technology, highlighting its relevance in the design of advanced separation and sensing materials.

The table below outlines the potential utility of the scaffold in materials science.

Material Type Role of the Scaffold Method of Incorporation Potential Application
Antimicrobial PolymersActive Building BlockConversion to monomer (e.g., acrylate) and polymerization; Grafting onto existing polymer (e.g., chitosan).Medical device coatings, antimicrobial textiles, active packaging.
Functional ResinsMonomer PrecursorConversion to diol or epoxy derivatives for condensation or ring-opening polymerization.High-performance plastics, composites.
Molecularly Imprinted Polymers (MIPs)Structural Motif for Template DesignUsed as a template or analog during MIP synthesis.Selective sorbents for environmental remediation, sensors, drug delivery.

Future Perspectives and Research Outlook

Emerging Synthetic Strategies for Nitrofuran-Benzylic Alcohol Systems

The synthesis of nitrofuran-benzylic alcohol systems is moving beyond traditional multi-step sequences towards more elegant and efficient methodologies. Key emerging strategies are expected to revolutionize the construction of these valuable compounds.

Biocatalysis: The use of enzymes in organic synthesis offers unparalleled selectivity under mild reaction conditions. For the synthesis of chiral benzylic alcohols, biocatalytic asymmetric hydroxylation is a promising green alternative. thieme-connect.comresearchgate.netthieme-connect.com Specifically, cytochrome P450 monooxygenases have demonstrated the ability to catalyze the stereoselective C-H direct hydroxylation of aromatic compounds to produce enantioenriched benzylic alcohols. thieme-connect.comresearchgate.netthieme-connect.com Future research will likely focus on engineering enzymes with enhanced activity and specificity for nitrofuran-containing substrates, enabling the direct and enantioselective synthesis of chiral (4-(5-Nitrofuran-2-yl)phenyl)methanol derivatives.

Photoredox Catalysis: This burgeoning field utilizes visible light to initiate single-electron transfer processes, enabling novel bond formations under mild conditions. nih.govjocpr.comacs.org Photoredox catalysis has been successfully employed for the C-H functionalization of heterocycles, including furans. nih.gov This opens up the possibility of directly introducing the phenyl)methanol group onto a pre-existing nitrofuran ring or vice-versa, streamlining the synthetic route and avoiding harsh reagents. nih.govjocpr.comacs.orgnih.gov

Flow Chemistry: Continuous flow synthesis offers significant advantages in terms of safety, scalability, and process control, particularly for reactions involving hazardous intermediates or exothermic processes. chemistryviews.orgresearchgate.netresearchgate.netnih.gov The synthesis of nitrofuran-based active pharmaceutical ingredients has been significantly advanced through the development of safe and efficient continuous flow platforms for nitration reactions. chemistryviews.orgresearchgate.netresearchgate.netnih.gov Future endeavors will likely see the integration of multiple reaction steps, including reduction and functionalization, into a single continuous flow process for the streamlined production of this compound.

Advancements in Computational Methodologies for Reactivity and Selectivity Prediction

Computational chemistry is becoming an indispensable tool in modern organic synthesis, enabling the prediction of reaction outcomes and the rational design of catalysts and reaction conditions.

Density Functional Theory (DFT): DFT calculations are instrumental in elucidating reaction mechanisms and predicting the reactivity of complex molecules. chemistryworld.com For nitrofuran derivatives, DFT can be used to understand their electronic structure and how it influences their reactivity in various transformations. nih.gov By modeling transition states and reaction pathways, researchers can predict the feasibility of novel synthetic routes and optimize conditions for desired outcomes. chemistryworld.com

Machine Learning (ML): The application of machine learning algorithms to chemical reaction prediction is a rapidly growing area. rsc.orgresearchgate.netresearchgate.netrjptonline.org By training models on large datasets of known reactions, ML can predict the products of new reactions, suggest optimal reaction conditions, and even aid in the discovery of entirely new transformations. rsc.orgresearchgate.netresearchgate.netrjptonline.org For nitrofuran-benzylic alcohol systems, ML models could be developed to predict the selectivity of enzymatic or catalytic reactions, accelerating the discovery of efficient and selective synthetic methods.

Exploration of Novel Chemical Transformations and Reaction Cascades

The unique combination of a nitrofuran ring and a benzylic alcohol in this compound opens the door to a wide array of novel chemical transformations and reaction cascades.

Tandem Reactions: Tandem or cascade reactions, where multiple bond-forming events occur in a single pot, offer significant improvements in efficiency and atom economy. mdpi.comresearchgate.netmdpi.com The development of tandem reactions that combine, for example, a cross-coupling reaction to form the aryl-furan bond followed by an in-situ reduction of a carbonyl group to the benzylic alcohol, would represent a significant step forward. Combining biocatalysts and chemical catalysts in one-pot tandem reactions is another promising avenue for achieving high levels of selectivity. mdpi.com

One-Pot Multi-Component Reactions (MCRs): MCRs are powerful tools for the rapid construction of complex molecules from simple starting materials in a single operation. nih.govtubitak.gov.trnih.govnanomaterchem.commdpi.com The development of novel MCRs that can assemble the this compound scaffold from readily available precursors would be a highly desirable and efficient synthetic strategy.

Functionalization of the Furan (B31954) Ring: The furan ring is susceptible to a variety of chemical transformations. acs.org Research into novel methods for the functionalization of the furan ring in the presence of the nitrofuran and benzylic alcohol moieties could lead to the synthesis of a diverse library of derivatives with potentially interesting biological activities.

Integration of Sustainable Chemistry Principles in Future Synthetic Endeavors

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. Future synthetic endeavors focused on this compound and related compounds will undoubtedly prioritize sustainability.

Use of Green Solvents and Catalysts: The replacement of volatile and toxic organic solvents with greener alternatives such as water, ionic liquids, or deep eutectic solvents is a key aspect of sustainable chemistry. researchgate.netrsc.orgfrontiersin.orgmdpi.com The development of catalytic systems that can operate efficiently in these benign media is a major research focus. researchgate.netrsc.orgfrontiersin.orgmdpi.com For nitrofuran synthesis, the use of recyclable heterogeneous catalysts and solvent-free reaction conditions is being explored to minimize environmental impact. researchgate.net

Atom Economy and Waste Reduction: Synthetic strategies that maximize the incorporation of all atoms from the starting materials into the final product (high atom economy) are central to green chemistry. Tandem reactions and MCRs are excellent examples of atom-economical processes. mdpi.comresearchgate.netmdpi.comnih.govtubitak.gov.trnih.govnanomaterchem.commdpi.com

Q & A

Q. What analytical techniques assess thermal decomposition pathways?

  • TGA/DSC : Identify decomposition onset temperatures (e.g., ~200°C for nitro group cleavage). Isothermal studies at 150°C can quantify degradation kinetics .
  • GC-MS : Capture volatile byproducts (e.g., NO₂, furan derivatives) during pyrolysis .

Q. How do electronic properties influence applications in optoelectronics?

  • UV-Vis : Measure absorption maxima (~350 nm for nitrofuran π→π* transitions). Compare with DFT-computed HOMO-LUMO gaps to evaluate charge transport potential .
  • Electrochemical Studies : Cyclic voltammetry reveals redox activity of the nitro group, critical for designing OLED electron-transport layers .

Methodological Guidelines

  • Synthesis Troubleshooting : If yields drop below 40%, replace Pd(PPh₃)₄ with Buchwald-Hartwig catalysts (e.g., XPhos Pd G3) to enhance coupling efficiency .
  • Crystallization : Use methanol/water (9:1) for slow evaporation, ensuring crystal growth without twinning .
  • Data Reproducibility : Archive raw diffraction data (CIF files) and NMR FIDs in repositories like Zenodo for peer validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.